molecular formula C17H16Cl2N2O B4327617 N-(3,4-dichlorophenyl)-N'-(1,2,3,4-tetrahydronaphthalen-2-yl)urea

N-(3,4-dichlorophenyl)-N'-(1,2,3,4-tetrahydronaphthalen-2-yl)urea

Cat. No. B4327617
M. Wt: 335.2 g/mol
InChI Key: OVBBRARSCRSULW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dichlorophenyl)-N'-(1,2,3,4-tetrahydronaphthalen-2-yl)urea, also known as DCTN, is a chemical compound that has been synthesized and studied for its potential applications in scientific research. DCTN has shown promise in various fields of research, including the study of cancer, inflammation, and neurological disorders.

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)-N'-(1,2,3,4-tetrahydronaphthalen-2-yl)urea is not fully understood. However, studies have shown that N-(3,4-dichlorophenyl)-N'-(1,2,3,4-tetrahydronaphthalen-2-yl)urea can inhibit the activity of various enzymes and signaling pathways involved in cancer growth, inflammation, and neurological disorders.
Biochemical and Physiological Effects:
N-(3,4-dichlorophenyl)-N'-(1,2,3,4-tetrahydronaphthalen-2-yl)urea has been shown to have various biochemical and physiological effects. Studies have shown that N-(3,4-dichlorophenyl)-N'-(1,2,3,4-tetrahydronaphthalen-2-yl)urea can inhibit the activity of various enzymes involved in cancer growth and inflammation, including COX-2 and MMP-9. N-(3,4-dichlorophenyl)-N'-(1,2,3,4-tetrahydronaphthalen-2-yl)urea has also been shown to reduce the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One advantage of using N-(3,4-dichlorophenyl)-N'-(1,2,3,4-tetrahydronaphthalen-2-yl)urea in lab experiments is its potential for use in the treatment of various diseases. N-(3,4-dichlorophenyl)-N'-(1,2,3,4-tetrahydronaphthalen-2-yl)urea has shown promise in the treatment of cancer, inflammation, and neurological disorders.
One limitation of using N-(3,4-dichlorophenyl)-N'-(1,2,3,4-tetrahydronaphthalen-2-yl)urea in lab experiments is its potential toxicity. Studies have shown that N-(3,4-dichlorophenyl)-N'-(1,2,3,4-tetrahydronaphthalen-2-yl)urea can be toxic to cells at high concentrations, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on N-(3,4-dichlorophenyl)-N'-(1,2,3,4-tetrahydronaphthalen-2-yl)urea. One area of focus could be the development of more potent and selective analogs of N-(3,4-dichlorophenyl)-N'-(1,2,3,4-tetrahydronaphthalen-2-yl)urea for use in the treatment of cancer, inflammation, and neurological disorders.
Another area of research could be the development of new methods for synthesizing N-(3,4-dichlorophenyl)-N'-(1,2,3,4-tetrahydronaphthalen-2-yl)urea and its analogs. This could lead to more efficient and cost-effective production of these compounds.
Finally, further studies could be conducted to better understand the mechanism of action of N-(3,4-dichlorophenyl)-N'-(1,2,3,4-tetrahydronaphthalen-2-yl)urea and its analogs. This could provide insights into the potential use of these compounds in the treatment of various diseases.

Scientific Research Applications

N-(3,4-dichlorophenyl)-N'-(1,2,3,4-tetrahydronaphthalen-2-yl)urea has been studied for its potential applications in various fields of scientific research. One area of focus has been its anti-cancer properties. Studies have shown that N-(3,4-dichlorophenyl)-N'-(1,2,3,4-tetrahydronaphthalen-2-yl)urea can inhibit the growth of cancer cells by inducing apoptosis and suppressing angiogenesis.
Another area of research has been the potential use of N-(3,4-dichlorophenyl)-N'-(1,2,3,4-tetrahydronaphthalen-2-yl)urea in the treatment of inflammation. Studies have shown that N-(3,4-dichlorophenyl)-N'-(1,2,3,4-tetrahydronaphthalen-2-yl)urea can inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models.
N-(3,4-dichlorophenyl)-N'-(1,2,3,4-tetrahydronaphthalen-2-yl)urea has also been studied for its potential use in the treatment of neurological disorders. Studies have shown that N-(3,4-dichlorophenyl)-N'-(1,2,3,4-tetrahydronaphthalen-2-yl)urea can improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease.

properties

IUPAC Name

1-(3,4-dichlorophenyl)-3-(1,2,3,4-tetrahydronaphthalen-2-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16Cl2N2O/c18-15-8-7-14(10-16(15)19)21-17(22)20-13-6-5-11-3-1-2-4-12(11)9-13/h1-4,7-8,10,13H,5-6,9H2,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVBBRARSCRSULW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2CC1NC(=O)NC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-Dichlorophenyl)-3-(1,2,3,4-tetrahydronaphthalen-2-yl)urea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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